3-Chloro-1-(3-(fluoromethyl)pyrrolidin-1-yl)propan-1-one

Organic Synthesis Medicinal Chemistry Building Block

3-Chloro-1-(3-(fluoromethyl)pyrrolidin-1-yl)propan-1-one (CAS 2092566-48-6) is a synthetic pyrrolidine derivative bearing a 3-chloropropanoyl moiety and a fluoromethyl substituent at the 3-position of the pyrrolidine ring. With the molecular formula C8H13ClFNO and a molecular weight of 193.65 g/mol, the compound is supplied as a research-grade building block, typically at 98% purity by reputable vendors.

Molecular Formula C8H13ClFNO
Molecular Weight 193.64 g/mol
CAS No. 2092566-48-6
Cat. No. B1476576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-1-(3-(fluoromethyl)pyrrolidin-1-yl)propan-1-one
CAS2092566-48-6
Molecular FormulaC8H13ClFNO
Molecular Weight193.64 g/mol
Structural Identifiers
SMILESC1CN(CC1CF)C(=O)CCCl
InChIInChI=1S/C8H13ClFNO/c9-3-1-8(12)11-4-2-7(5-10)6-11/h7H,1-6H2
InChIKeyVWCUOTGJGHQCIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-1-(3-(fluoromethyl)pyrrolidin-1-yl)propan-1-one (CAS 2092566-48-6): Structural Identity and Procurement Baseline


3-Chloro-1-(3-(fluoromethyl)pyrrolidin-1-yl)propan-1-one (CAS 2092566-48-6) is a synthetic pyrrolidine derivative bearing a 3-chloropropanoyl moiety and a fluoromethyl substituent at the 3-position of the pyrrolidine ring . With the molecular formula C8H13ClFNO and a molecular weight of 193.65 g/mol, the compound is supplied as a research-grade building block, typically at 98% purity by reputable vendors . The structural SMILES notation O=C(CCCl)N1CCC(CF)C1 distinguishes it from closely related analogs that lack the fluoromethyl group or employ alternative ring systems . Its dual chloro- and fluoro-functionality positions it as a versatile intermediate for medicinal chemistry and chemical biology applications.

Why 3-Chloro-1-(3-(fluoromethyl)pyrrolidin-1-yl)propan-1-one Cannot Be Replaced by Generic Analogs in Research and Development


The compound's defining structural feature — a fluoromethyl group at the pyrrolidine 3-position — adds a dimension of synthetic orthogonality absent in unsubstituted pyrrolidine analogs (e.g., CAS 63177-38-8) . The fluoromethyl group is known to lower the pKa of the pyrrolidine nitrogen relative to the parent heterocycle (pKa ~11.3 for pyrrolidine), modulating basicity and in turn influencing membrane permeability, target engagement, and solubility [1]. Additionally, the pyrrolidine core is differentiated from six-membered piperidine analogs (e.g., CAS 2012846-38-5) by conformational rigidity and heterocycle-dependent electronic properties . Generic substitution therefore risks altering both the physicochemical trajectory of a synthetic route and the biological readout of a screening campaign [2].

Quantitative Differentiation Evidence for 3-Chloro-1-(3-(fluoromethyl)pyrrolidin-1-yl)propan-1-one (CAS 2092566-48-6)


Enhanced Synthetic Utility via Orthogonal Leaving-Group Chemistry

The 3-chloropropanoyl moiety provides a reactive electrophilic handle for nucleophilic displacement, while the fluoromethyl group remains inert under the same conditions. This orthogonality contrasts with non-fluorinated analogs (e.g., 3-chloro-1-(pyrrolidin-1-yl)propan-1-one, CAS 63177-38-8), which lack the fluoromethyl substituent and offer fewer synthetic diversification options .

Organic Synthesis Medicinal Chemistry Building Block

Superior Vendor-Specified Purity vs. Analog Baseline

The target compound is offered at a vendor-specified purity of 98% (Leyan Product No. 2263492), compared to 95% for the unsubstituted analog 3-chloro-1-(pyrrolidin-1-yl)propan-1-one (CAS 63177-38-8, Sigma-Aldrich) and 95% for ring-expanded analog 3-chloro-1-(3-fluoropiperidin-1-yl)propan-1-one (CAS 2012846-38-5, benchchem) . This 3-percentage-point purity advantage translates to a reduction in maximum impurity burden from 5% to 2%.

Quality Control Procurement Analytical Chemistry

Fluoromethyl-Driven pKa Modulation and Its Impact on Membrane Permeability

The electron-withdrawing effect of the fluoromethyl substituent is expected to lower the pKa of the pyrrolidine nitrogen relative to unsubstituted pyrrolidine (pKa ~11.3 for the conjugate acid) [1]. While a direct experimental pKa measurement for the target compound is not yet publicly available, the class-level effect is well-documented: fluorinated pyrrolidine derivatives consistently show pKa reductions of 1–2 units depending on substitution pattern and distance [2]. This modulation shifts the protonation equilibrium at physiological pH, enhancing the fraction of neutral, membrane-permeable species.

Physicochemical Properties pKa Drug Design

Conformational and Ring-Size Differentiation from Piperidine Analogs

The pyrrolidine ring (5-membered) adopts a distinct conformational profile compared to the piperidine ring (6-membered) found in isosteric analogs such as 3-chloro-1-(3-fluoropiperidin-1-yl)propan-1-one (CAS 2012846-38-5, identical molecular weight of 193.64 g/mol) . The pyrrolidine envelope conformation presents the fluoromethyl group in a different spatial orientation and dihedral angle distribution than the chair conformations accessible to piperidine, affecting both intramolecular interactions and target binding geometry [1].

Conformational Analysis Molecular Design Heterocyclic Chemistry

Defined Application Scenarios for 3-Chloro-1-(3-(fluoromethyl)pyrrolidin-1-yl)propan-1-one (CAS 2092566-48-6) Based on Quantitative Evidence


Late-Stage Diversification in Medicinal Chemistry SAR Campaigns

The dual-handle architecture — a reactive 3-chloropropanoyl electrophile and a chemically orthogonal fluoromethyl group — makes this compound a strategic intermediate for exploring structure-activity relationships (SAR). Researchers can first elaborate the chloropropanoyl side chain via nucleophilic displacement (amines, thiols, alkoxides), then further modify the fluoromethyl-pyrrolidine core without protecting-group manipulation . This is particularly valuable in hit-to-lead optimization where the number of synthetic steps directly impacts project timelines. The 98% purity specification ensures that side products from the first diversification step are minimized, reducing the need for intermediate purification.

Probing Fluorine Effects on Basicity and Membrane Permeability in CNS Drug Discovery

The fluoromethyl substituent is predicted to lower pyrrolidine nitrogen pKa by 1–2 units relative to the unsubstituted scaffold (pKa ~11.3), shifting the protonation equilibrium at physiological pH toward the neutral, membrane-permeable species [1][2]. This compound is therefore suited as a probe molecule in central nervous system (CNS) drug discovery programs where passive permeability and blood-brain barrier penetration are critical. Comparative assays against the non-fluorinated analog (CAS 63177-38-8) can directly quantify the contribution of fluoromethyl substitution to cellular uptake and target engagement in neuronal cell lines.

Conformational Restriction Studies Comparing Pyrrolidine and Piperidine Scaffolds

The 5-membered pyrrolidine ring of this compound offers distinct conformational preferences (envelope conformation) compared to the 6-membered piperidine ring of the isosteric analog 3-chloro-1-(3-fluoropiperidin-1-yl)propan-1-one (CAS 2012846-38-5, identical MW 193.64 g/mol) . This enables head-to-head studies to evaluate how ring-size-dependent conformational effects influence target binding, selectivity, and off-target profiles. Such comparisons are directly relevant in structure-based drug design and fragment-based lead discovery.

Building Block for Fluorinated Compound Libraries

As a fluorinated pyrrolidine building block with a reactive chloropropanoyl linker, the compound serves as a versatile entry point for generating focused libraries of fluorinated analogs. The availability at 98% purity supports high-throughput parallel synthesis workflows where starting material purity directly correlates with final library quality and screening hit confirmation rates . The fluoromethyl group introduces metabolic stability advantages common to fluorinated heterocycles, making it a preferred scaffold over non-fluorinated alternatives for libraries intended for in vivo phenotypic screening.

Quote Request

Request a Quote for 3-Chloro-1-(3-(fluoromethyl)pyrrolidin-1-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.